1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene
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Overview
Description
1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene is an organic compound characterized by the presence of bromine, difluoromethoxy, difluoromethyl, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzene derivative, followed by the introduction of difluoromethoxy and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethoxy)benzene: Lacks the difluoromethyl and methoxy groups, resulting in different chemical properties and reactivity.
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-3-4(8(11)12)2-5(10)7(6)16-9(13)14/h2-3,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPWBXHYHEENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)F)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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